molecular formula C23H27N3O B2459291 8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189475-47-5

8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2459291
M. Wt: 361.489
InChI Key: IOTWWVVAIPDGON-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, such as 1H-1,2,3-triazoles and 1H-1,2,4-triazoles, are recognized for their broad range of biological activities, making them significant in the preparation of new drugs. Their versatility allows for various structural modifications, potentially leading to compounds with enhanced pharmacological profiles. The exploration of triazole derivatives has highlighted their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, indicating their potential in addressing numerous health conditions, including neglected diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013).

Triazoles and COX-2 Inhibition

Specific triazole derivatives have been investigated for their COX-2 inhibitory properties, showcasing a new class of drugs that reduce inflammation without the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors. This selective action is particularly beneficial in managing pain and inflammation, presenting triazoles as promising leads for therapeutic interventions (Ramalho et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

8-[(2,5-dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-5-8-19(9-6-16)21-22(27)25-23(24-21)10-12-26(13-11-23)15-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTWWVVAIPDGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=CC(=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one

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